![molecular formula C18H16N2O4 B612013 Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate CAS No. 848318-25-2](/img/structure/B612013.png)
Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate
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Overview
Description
Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is an organic sodium salt . It has a role as an antineoplastic agent and a fibroblast growth factor receptor antagonist . It contains a 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate .
Molecular Structure Analysis
The molecular formula of this compound is C18H15N2NaO4 . The InChI code is 1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 346.3 g/mol . It is a solid at room temperature .Scientific Research Applications
Analytical Methods
- Spectrophotometric and Voltammetric Determination : A study developed spectrophotometric and voltammetric methods to determine the content of a similar compound, showcasing the potential for analytical applications in quantifying similar complex molecules in various media (Tymoshuk et al., 2018).
Synthetic Routes and Chemical Properties
- Synthesis and Characterization : Research on compounds like sodium 4-[2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzoate, which shares a similar molecular complexity, highlights the potential for synthesizing and characterizing complex molecules, offering insights into the synthetic routes that might be applicable to Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate (Ukrainets et al., 2014).
- Regio- and Stereoselective Synthesis : Another study discusses the highly regio- and stereoselective synthesis of compounds with complex structures, highlighting the precision and control achievable in chemical syntheses, which might be relevant for synthesizing this compound (Chaudhuri & Kundu, 2000).
Potential Applications
- Photophysical Properties : Research on compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate discusses the photophysical properties, including quantum yields and excited-state proton transfer. Such studies indicate potential applications in fields like optoelectronics or as photoactive agents in chemical reactions (Kim et al., 2021).
- Photolysis and Environmental Impact : A study on the photolysis of a sulfonylurea herbicide on different surfaces, including its transformation into other compounds, provides insight into environmental chemistry and the potential environmental impact of similar complex molecules (Bhattacharjeel & Dureja, 2002).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBMSTWZURKQOC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N2NaO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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